molecular formula C13H16O4 B8428750 Methyl 5-Acetyl-2-n-propoxybenzoate

Methyl 5-Acetyl-2-n-propoxybenzoate

Cat. No.: B8428750
M. Wt: 236.26 g/mol
InChI Key: ARUSBDHTDDLUII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-Acetyl-2-n-propoxybenzoate is a high-purity benzoic acid derivative designed for pharmaceutical and life sciences research. It serves as a versatile and critical synthetic intermediate for the design and synthesis of novel compounds with potential biological activity. This compound is part of a well-documented class of chemicals where derivatives are utilized to create molecules for investigating enzyme inhibition and other pharmacological mechanisms . Researchers value this compound for its structured framework, which allows for further functionalization. For instance, closely related structures are used to synthesize compounds that might exhibit an inhibitive effect on enzymes like PDE5 (Phosphodiesterase-5) . Furthermore, benzoic acid derivatives sharing this core structural motif have been explored for their antagonistic action on mediators in conditions like asthma, highlighting the potential of this chemical class in developing therapeutic agents . The compound is offered for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

methyl 5-acetyl-2-propoxybenzoate

InChI

InChI=1S/C13H16O4/c1-4-7-17-12-6-5-10(9(2)14)8-11(12)13(15)16-3/h5-6,8H,4,7H2,1-3H3

InChI Key

ARUSBDHTDDLUII-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)C)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of methyl 5-acetyl-2-n-propoxybenzoate are compared below with analogous benzoate esters, emphasizing substituent effects on physicochemical properties and applications.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Substituents Molecular Formula Melting Point (K) Synthesis Route Biological/Industrial Relevance
This compound Acetyl (C5), n-propoxy (C2) C₁₃H₁₆O₄ 379 Alkylation of methyl 5-acetyl-2-hydroxybenzoate with n-propyl group PDE5 inhibitor intermediate
Methyl 4-(3-chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoate 3-chloropropoxy (C4), 2-cyanovinylamino (C2), methoxy (C5) C₁₅H₁₆ClN₃O₄ N/A Reaction of methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate with 3,3-diethoxypropionitrile Potential dye/pharmaceutical intermediate
Methyl 5-acetyl-2-(benzyloxy)benzoate Acetyl (C5), benzyloxy (C2) C₁₇H₁₆O₄ N/A Benzylation of methyl 5-acetyl-2-hydroxybenzoate Increased lipophilicity for enhanced bioavailability
Methyl 4-acetamido-5-chloro-2-methoxybenzoate Acetamido (C4), chloro (C5), methoxy (C2) C₁₁H₁₂ClNO₄ N/A N/A Pharmaceutical intermediate (NCATS database)
Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate Dihydroxy (C2, C4), isobutyramido (C5) C₁₂H₁₅NO₅ N/A Derivatization of methyl 5-amino-2,4-dihydroxybenzoate Antimicrobial/biological studies

Key Findings

Electron-withdrawing groups (e.g., chloro in ’s compound) increase electrophilicity, facilitating nucleophilic substitutions .

Biological Relevance :

  • This compound is distinguished by its role in PDE5 inhibitor synthesis, a therapeutic target for erectile dysfunction and pulmonary hypertension .
  • Methyl 4-acetamido-5-chloro-2-methoxybenzoate () is linked to broader pharmaceutical applications, though specific activities remain undisclosed .

Structural Insights :

  • The bromoacetyl derivative (synthesized from the target compound) introduces a reactive site for cross-coupling reactions, enabling diverse molecular modifications .
  • Dihydroxy substituents () increase hydrogen-bonding capacity, favoring interactions with biological targets .

Preparation Methods

Alkylation of Methyl 5-Acetyl-2-Hydroxybenzoate

The most widely reported method involves the alkylation of methyl 5-acetyl-2-hydroxybenzoate using n-propyl bromide or iodide in the presence of a base. This reaction proceeds via nucleophilic substitution, where the hydroxyl group at the 2-position is replaced by a propoxy group.

Reaction Conditions:

  • Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are preferred due to their ability to deprotonate the phenolic oxygen while minimizing side reactions.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile enhance reaction rates by stabilizing the transition state.

  • Temperature: Reactions typically proceed at 80–100°C for 12–24 hours, with prolonged heating required for complete conversion.

Mechanistic Insights:
The base abstracts the phenolic proton, generating a phenoxide ion that attacks the electrophilic carbon of n-propyl bromide. Steric hindrance from the acetyl group at the 5-position slightly reduces reactivity compared to unsubstituted analogs, necessitating optimized stoichiometry.

Direct Esterification of 5-Acetyl-2-n-Propoxysalicylic Acid

An alternative route involves esterifying 5-acetyl-2-n-propoxysalicylic acid with methanol under acidic conditions. While less common, this method avoids alkylation steps and is advantageous when the propoxy group is pre-installed.

Procedure:

  • Acid Activation: The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

  • Esterification: Methanol is added to the acyl chloride, yielding the methyl ester.

  • Yield: Reported yields range from 70% to 82%, with purity dependent on rigorous drying of intermediates.

Limitations:

  • Requires handling corrosive reagents like SOCl₂.

  • Multi-step purification is necessary to remove unreacted acid and by-products.

Optimization of Alkylation Parameters

Catalyst Screening

Catalyst selection critically impacts reaction efficiency. Comparative studies reveal:

CatalystSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF802472
Cs₂CO₃Acetonitrile1001889
NaHTHF603665

Data synthesized from and

Cesium carbonate outperforms other bases due to its superior solubility in polar aprotic media, which facilitates phenoxide formation. Sodium hydride (NaH), while strongly basic, leads to side reactions such as O-alkylation of the acetyl group.

Solvent Effects

Solvent polarity correlates with reaction rate:

  • DMF (ε = 36.7): Accelerates phenoxide formation but may promote decomposition at elevated temperatures.

  • Acetonitrile (ε = 37.5): Balances polarity and thermal stability, enabling higher yields.

  • Tetrahydrofuran (THF) (ε = 7.6): Suboptimal due to poor ion solvation, resulting in incomplete conversion.

Side Reactions and By-Product Management

Competing O-Alkylation

The acetyl group at the 5-position can undergo unintended O-alkylation, producing methyl 5-(propoxyacetyl)-2-n-propoxybenzoate. This side product is minimized by:

  • Using bulky bases (e.g., Cs₂CO₃) that favor phenoxide formation over acetyl oxygen activation.

  • Maintaining stoichiometric control of n-propyl halide (1.2–1.5 equivalents).

Ester Hydrolysis

Under basic conditions, the methyl ester moiety may hydrolyze to the carboxylic acid. This is mitigated by:

  • Avoiding aqueous workup until reaction completion.

  • Conducting reactions under anhydrous conditions with molecular sieves.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃): Key peaks include δ 1.05 (t, 3H, -OCH₂CH₂CH₃), δ 2.60 (s, 3H, COCH₃), and δ 3.90 (s, 3H, COOCH₃).

  • IR (cm⁻¹): Strong absorptions at 1720 (ester C=O) and 1680 (acetyl C=O).

Chromatographic Purity

HPLC analysis using a C18 column and acetonitrile/water mobile phase typically shows ≥98% purity for optimized batches.

Scale-Up Considerations

Industrial-Scale Alkylation

Pilot plant data indicate that substituting DMF with dimethylacetamide (DMAc) reduces solvent toxicity while maintaining yields at 85–87%. Continuous flow reactors further enhance efficiency by reducing reaction times to 6–8 hours.

Waste Management

  • n-Propanol Recovery: Distillation of reaction quench liquids recovers 70–75% of unreacted n-propyl halide as n-propanol.

  • Base Neutralization: Cs₂CO₃ is neutralized with acetic acid, generating soluble cesium acetate, which is removed via aqueous extraction.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) achieves 84% yield with reduced solvent volumes, though scalability remains challenging.

Enzymatic Esterification

Lipase-catalyzed esterification of 5-acetyl-2-n-propoxysalicylic acid in ionic liquids offers a greener alternative, with yields up to 78% under mild conditions .

Q & A

Q. What are the standard synthetic routes for Methyl 5-Acetyl-2-n-propoxybenzoate?

Methodological Answer: The compound is typically synthesized via alkylation of methyl 5-acetyl-2-hydroxybenzoate. In one protocol, methyl 5-acetyl-2-hydroxybenzoate is reacted with n-propyl bromide in the presence of AlCl₃ as a catalyst in dichloromethane at 273 K. The reaction mixture is stirred for 10 hours, followed by purification via solvent evaporation (dichloromethane and methanol) to yield single crystals suitable for X-ray analysis .

Key Reaction Conditions:

ReagentCatalystSolventTemperatureTime
n-propyl bromideAlCl₃Dichloromethane273 K10 h

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

  • X-ray crystallography : Resolve molecular geometry and packing interactions (e.g., weak C–H⋯O interactions in layered structures) using SHELX programs for refinement. Data-to-parameter ratios >14:1 ensure reliability .
  • NMR/IR spectroscopy : Confirm functional groups (e.g., acetyl, propoxy) and monitor reaction progress. For example, ester carbonyl peaks appear at ~1700 cm⁻¹ in IR .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Inspect gloves before use and avoid skin contact .
  • Ventilation : Ensure fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane) .
  • Disposal : Collect waste in sealed containers and use licensed disposal services. Avoid environmental release .

Advanced Research Questions

Q. How can researchers optimize the alkylation step to improve yield?

Methodological Answer:

  • Catalyst screening : Test alternatives to AlCl₃ (e.g., phase-transfer catalysts) to reduce side reactions.
  • Reaction monitoring : Use TLC or HPLC to track intermediate formation. Adjust stoichiometry (e.g., excess n-propyl bromide) to drive completion .
  • Temperature control : Gradual warming from 273 K to room temperature minimizes byproducts .

Q. What strategies resolve discrepancies between computational and experimental crystallographic data?

Methodological Answer:

  • Refinement validation : Use SHELXL for high-resolution data. Compare R-factors (target <0.07) and check for overfitting .
  • Cross-validation : Pair X-ray data with DFT calculations to validate bond lengths/angles. For example, planar deviations >0.08 Å may indicate modeling errors .
  • Multi-technique analysis : Supplement with solid-state NMR to confirm hydrogen bonding patterns .

Q. How can the stability of this compound be analyzed under varying conditions?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures (e.g., stability up to 379 K as per melting point data) .
  • Accelerated aging studies : Expose the compound to humidity (40–80% RH) and UV light, then monitor degradation via HPLC .
  • Incompatibility testing : Screen against strong oxidizers or bases to identify hazardous reactions (e.g., CO release under combustion) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in literature?

Methodological Answer:

  • Solvent polarity tests : Perform systematic solubility studies in graded methanol/water mixtures.
  • Crystallization conditions : Note that solubility in dichloromethane/methanol mixtures may differ from pure solvents due to polarity effects .
  • Documentation : Report temperature, agitation, and purity (>95% by HPLC) to standardize data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.